5-bromo-4-ethyl-1,3-oxazole hydrochloride
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Overview
Description
5-Bromo-4-ethyl-1,3-oxazole hydrochloride is a heterocyclic organic compound that contains a bromine atom, an ethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-ethyl-1,3-oxazole hydrochloride typically involves the bromination of 4-ethyl-1,3-oxazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 5-position of the oxazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce oxazole N-oxides or reduced oxazole derivatives .
Scientific Research Applications
5-Bromo-4-ethyl-1,3-oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-ethyl-1,3-oxazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-oxazole hydrochloride
- 4-Ethyl-1,3-oxazole
- 5-Bromo-4-methyl-1,3-oxazole hydrochloride
Uniqueness
5-Bromo-4-ethyl-1,3-oxazole hydrochloride is unique due to the presence of both a bromine atom and an ethyl group on the oxazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2751616-10-9 |
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Molecular Formula |
C5H7BrClNO |
Molecular Weight |
212.47 g/mol |
IUPAC Name |
5-bromo-4-ethyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6BrNO.ClH/c1-2-4-5(6)8-3-7-4;/h3H,2H2,1H3;1H |
InChI Key |
YLLBSZVGANTKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC=N1)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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